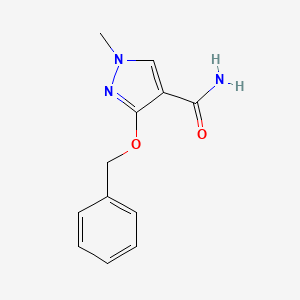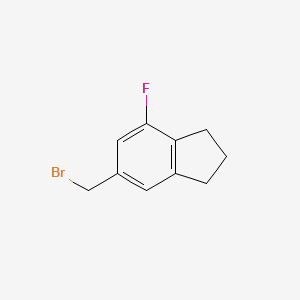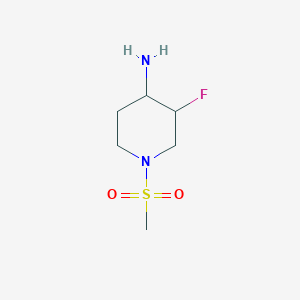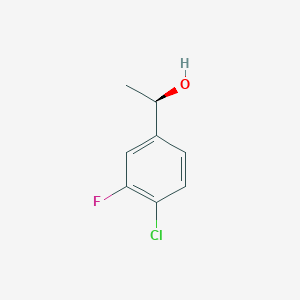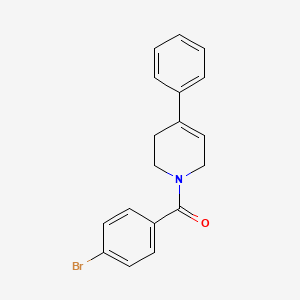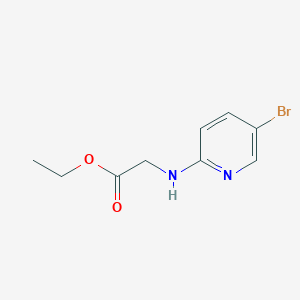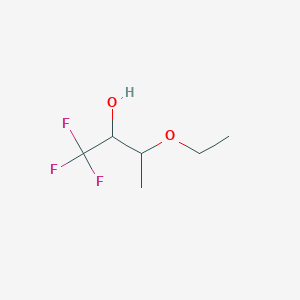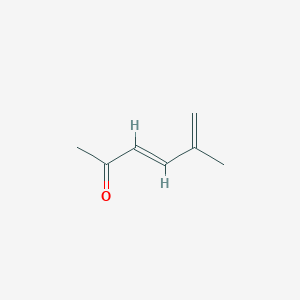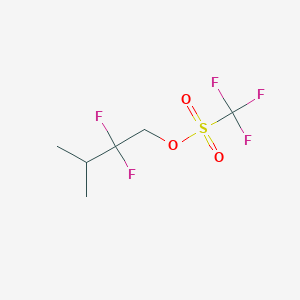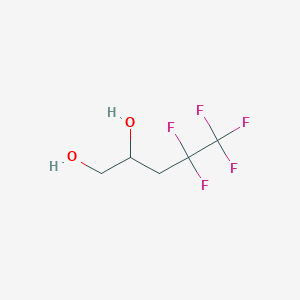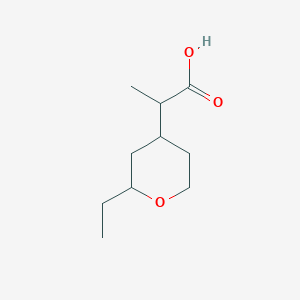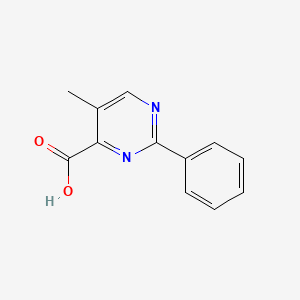
5-Methyl-2-phenylpyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-phenylpyrimidine-4-carboxylic acid is a heterocyclic aromatic organic compound belonging to the pyrimidine family This compound features a pyrimidine ring substituted with a methyl group at the 5-position and a phenyl group at the 2-position, along with a carboxylic acid group at the 4-position
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through a multi-step reaction starting with the condensation of an appropriate β-diketone with guanidine. This reaction typically involves heating the reactants in the presence of a catalyst, such as hydrochloric acid, to form the pyrimidine ring.
Modern Methods: Advances in synthetic chemistry have introduced more efficient routes, such as the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors and optimized reaction conditions to ensure high purity and yield. Continuous flow chemistry is also employed to enhance production efficiency and scalability.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters and amides.
Reduction: Reduction of the pyrimidine ring can lead to the formation of various reduced derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.
Substitution: Electrophiles like bromine (Br₂) or nitric acid (HNO₃) are used for substitution reactions.
Major Products Formed:
Oxidation Products: Esters, amides, and carboxylic acid derivatives.
Reduction Products: Reduced pyrimidines and their derivatives.
Substitution Products: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
5-Methyl-2-phenylpyrimidine-4-carboxylic acid has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 5-Methyl-2-phenylpyrimidine-4-carboxylic acid exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing its activity. The molecular targets and pathways involved can vary widely, but often include key biological processes such as signal transduction, gene expression, and metabolic pathways.
Comparación Con Compuestos Similares
4-Methyl-2-phenylpyrimidine-5-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.
2-Methyl-4-phenylpyrimidine-5-carboxylic acid: Another positional isomer with the carboxylic acid group at the 5-position.
2-phenylpyrimidine-5-carboxylic acid: Lacks the methyl group at the 5-position.
Uniqueness: 5-Methyl-2-phenylpyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in physical properties, reactivity, and biological effects compared to its analogs.
Propiedades
Fórmula molecular |
C12H10N2O2 |
|---|---|
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
5-methyl-2-phenylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C12H10N2O2/c1-8-7-13-11(14-10(8)12(15)16)9-5-3-2-4-6-9/h2-7H,1H3,(H,15,16) |
Clave InChI |
GZZCTXXGPDQGLE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(N=C1C(=O)O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


